

Protocol for Assessing Leu-Leu-OH Uptake in Hamster Jejunum

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Compound of Interest		
Compound Name:	Leu-Leu-OH	
Cat. No.:	B152472	Get Quote

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The absorption of di- and tripeptides in the small intestine is a crucial process for protein nutrition and is of significant interest in drug development for the oral delivery of peptide-based therapeutics. The hamster jejunum is a well-established model for studying these transport processes. The primary mechanism for the uptake of small peptides like L-leucyl-L-leucine (Leu-Leu-OH) is mediated by the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[1][2] [3] This document provides detailed protocols for two common ex vivo and in situ methods to assess Leu-Leu-OH uptake in the hamster jejunum: the everted sac technique and the in situ intestinal perfusion technique.

Data Presentation

The following tables summarize key quantitative data for the experimental protocols.

Table 1: Composition of Krebs-Ringer Bicarbonate Buffer (pH 7.4)



Component	Concentration (mM)
NaCl	130
KCI	5
MgSO ₄	1.27
CaCl ₂	0.95
NaH ₂ PO ₄	10
NaHCO ₃	25
D-Glucose	5

Note: The buffer should be freshly prepared and continuously gassed with $95\%~O_2$ / $5\%~CO_2$ to maintain pH and oxygenation.

Table 2: Representative Kinetic Parameters for Dipeptide Uptake in Hamster Jejunum

Dipeptide	K _m (mM)	V _{max} (μmol/min/g tissue)
Glycyl-sarcosine	2.5	10.0
L-Lysyl-L-lysine	3.3	2.5
L-Leucyl-L-leucine	Data not available	Data not available
Other Neutral Dipeptides	1.8 - 4.5	8.0 - 15.0

 K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (V_{max}). While specific data for **Leu-Leu-OH** is not readily available, the provided ranges for other neutral dipeptides can be used as a reference.[4]

Experimental Protocols Protocol 1: Everted Sac Technique

This ex vivo method allows for the study of transport across the intestinal epithelium in a controlled environment.



Materials:

- Golden Syrian Hamsters (fasted overnight with free access to water)
- Krebs-Ringer Bicarbonate Buffer
- Leu-Leu-OH
- Surgical instruments (scissors, forceps)
- Glass rod for eversion
- · Surgical silk suture
- Incubation bath with gassing manifold (95% O₂ / 5% CO₂)
- · Syringes and needles

Procedure:

- Animal Euthanasia and Tissue Collection: Euthanize the hamster using an approved method.
 Immediately perform a midline abdominal incision to expose the small intestine.
- Jejunum Isolation: Carefully excise a 15-20 cm segment of the proximal jejunum. Gently flush the lumen with ice-cold Krebs-Ringer buffer to remove any contents.
- Eversion: Tie one end of the jejunal segment to a grooved glass rod. Gently slide the intestine over the rod to evert it, exposing the mucosal surface.[5][6][7][8]
- Sac Preparation: Tie off one end of the everted segment with a silk suture. Fill the sac with a known volume (e.g., 1 mL) of Krebs-Ringer buffer using a syringe and ligate the other end to form a sealed sac approximately 5-7 cm in length.
- Incubation: Suspend the everted sac in a flask containing Krebs-Ringer buffer with the desired concentration of **Leu-Leu-OH**. Incubate for a specific period (e.g., 30-60 minutes) at 37°C with continuous gassing (95% O₂ / 5% CO₂).



- Sample Collection: After incubation, remove the sac, blot it dry, and collect the serosal fluid from within the sac. Also, collect a sample of the mucosal incubation medium.
- Analysis: Determine the concentration of Leu-Leu-OH in the serosal and mucosal fluids using a validated analytical method such as HPLC.

Protocol 2: In Situ Intestinal Perfusion

This in situ method maintains the physiological blood supply to the intestine, providing a more realistic assessment of absorption.

Materials:

- Golden Syrian Hamsters (anesthetized)
- Krebs-Ringer Bicarbonate Buffer
- Leu-Leu-OH
- Anesthetic (e.g., urethane)
- Surgical instruments
- Peristaltic pump
- Cannulas and tubing
- Heating lamp to maintain body temperature

Procedure:

- Animal Preparation: Anesthetize the hamster and place it on a heated surgical board to maintain body temperature. Perform a midline abdominal incision to expose the small intestine.
- Cannulation: Select a 15-20 cm segment of the jejunum. Carefully insert cannulas into the proximal and distal ends of the segment and secure them with sutures.[9]



- Perfusion: Connect the proximal cannula to a peristaltic pump and the distal cannula to a collection tube. Perfuse the segment with pre-warmed and gassed Krebs-Ringer buffer at a constant flow rate (e.g., 2.8-5.6 mL/min) to clear the lumen.[9]
- Experimental Perfusion: Switch the perfusion solution to the Krebs-Ringer buffer containing the desired concentration of **Leu-Leu-OH**.
- Sample Collection: Collect the perfusate from the distal cannula at specific time intervals (e.g., every 5-10 minutes) for a total duration of 60-90 minutes.
- Analysis: Measure the concentration of Leu-Leu-OH in the collected perfusate samples
 using a validated analytical method like HPLC. The disappearance of Leu-Leu-OH from the
 perfusate indicates uptake by the jejunum.

Analytical Method: HPLC Quantification of Leu-Leu-OH

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of **Leu-Leu-OH**.

Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210-220 nm[10]
- Injection Volume: 20 μL

Procedure:



- Standard Preparation: Prepare a series of standard solutions of Leu-Leu-OH of known concentrations in Krebs-Ringer buffer.
- Sample Preparation: Samples from the everted sac or in situ perfusion experiments may need to be deproteinized (e.g., by adding an equal volume of acetonitrile and centrifuging) and filtered through a 0.22 µm filter before injection.
- Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Quantification: Inject the experimental samples and determine the concentration of Leu-Leu-OH by comparing their peak areas to the calibration curve.

Mandatory Visualizations

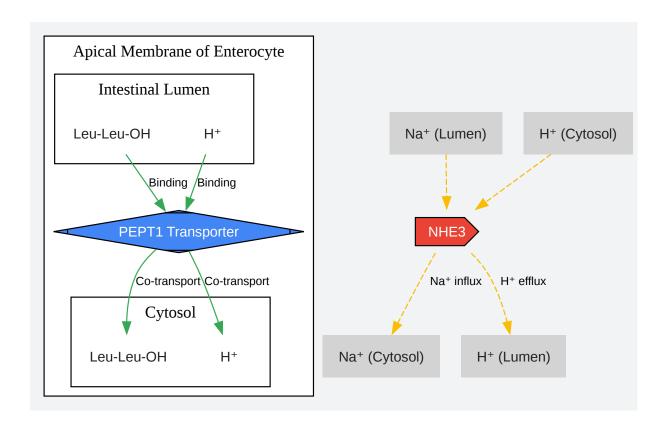




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Caption: Experimental workflow for assessing **Leu-Leu-OH** uptake.





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Caption: Leu-Leu-OH uptake via the PEPT1 transporter.

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